(s)-1-Bromo-3,7-dimethyloctane
CAS No.: 79434-89-2
Cat. No.: VC8000933
Molecular Formula: C10H21B
Molecular Weight: 221.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 79434-89-2 |
|---|---|
| Molecular Formula | C10H21B |
| Molecular Weight | 221.18 g/mol |
| IUPAC Name | (3S)-1-bromo-3,7-dimethyloctane |
| Standard InChI | InChI=1S/C10H21Br/c1-9(2)5-4-6-10(3)7-8-11/h9-10H,4-8H2,1-3H3/t10-/m0/s1 |
| Standard InChI Key | VGSUDZKDSKCYJP-JTQLQIEISA-N |
| Isomeric SMILES | C[C@@H](CCCC(C)C)CCBr |
| SMILES | CC(C)CCCC(C)CCBr |
| Canonical SMILES | CC(C)CCCC(C)CCBr |
Introduction
Structural and Molecular Characteristics
(S)-1-Bromo-3,7-dimethyloctane (CAS: 79434-89-2) has the molecular formula and a molecular weight of 221.18 g/mol . Its structure features a bromine atom at the primary carbon and methyl groups at the 3rd and 7th positions of an octane backbone (Figure 1). The (S)-configuration arises from the stereocenter at the 3rd carbon, which dictates its chiral properties.
Table 1: Key Structural Identifiers
| Property | Value |
|---|---|
| IUPAC Name | (3S)-1-Bromo-3,7-dimethyloctane |
| CAS Number | 79434-89-2 |
| Molecular Formula | |
| InChI Key | VGSUDZKDSKCYJP-SNVBAGLBSA-N |
| SMILES | CC@HCCBr |
| Boiling Point | 217°C |
| Physical State | Liquid |
| Color | Yellow |
The three-dimensional arrangement of this compound enables distinct interactions in enantioselective reactions, making it invaluable for asymmetric synthesis.
Synthesis and Industrial Production
Synthetic Routes
The primary synthesis involves bromination of (S)-3,7-dimethyloctanol using hydrobromic acid () under acidic conditions. This method achieves yields exceeding 90% and retains the stereochemical integrity of the starting material. Alternative approaches include:
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Radical Bromination: Utilizes bromosuccinimide (NBS) under UV light to selectively brominate the primary carbon.
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Grignard Reagent Alkylation: Reacts 3,7-dimethyloctylmagnesium bromide with electrophiles to form derivatives.
Industrial Scalability
Industrial production employs continuous-flow reactors to optimize temperature control and minimize racemization. Advanced purification techniques, such as chiral chromatography, ensure enantiomeric excess () >99% for pharmaceutical applications.
Reactivity and Mechanistic Insights
(S)-1-Bromo-3,7-dimethyloctane participates in nucleophilic substitution () and elimination reactions. Its bromine atom acts as a superior leaving group, facilitating carbocation formation in pathways . Steric hindrance from the 3,7-dimethyl groups favors mechanisms in polar aprotic solvents.
Table 2: Representative Reactions
| Reaction Type | Conditions | Product |
|---|---|---|
| KOH in ethanol, 80°C | (S)-3,7-dimethyloctanol | |
| Elimination | DBU, DMF, 120°C | 3,7-dimethyl-1-octene |
| Cross-Coupling | Pd(PPh), THF | Biaryl derivatives |
Applications in Scientific Research
Pharmaceutical Intermediates
The compound’s chirality enables synthesis of enantiopure drugs. For example, it serves as a precursor to antiviral agents targeting helicase enzymes. Roche et al. demonstrated its utility in constructing supramolecular helices that challenge traditional chirality-dependent assembly models.
Polymer Science
In materials science, (S)-1-Bromo-3,7-dimethyloctane alkylates polymers to enhance thermal stability. Grafting onto polystyrene backbones increases glass transition temperatures () by 15–20°C.
Catalysis Studies
Researchers use this compound to probe carbocation stability in zeolite-catalyzed reactions. Its branched structure delays carbocation rearrangement, providing insights into reaction kinetics.
Physicochemical Properties
Table 3: Physical and Chemical Properties
| Property | Value | Method |
|---|---|---|
| Density | 1.12 g/cm | Pycnometry |
| Refractive Index | 1.468 (20°C) | Abbe refractometer |
| Solubility | Insoluble in water; miscible with THF, DCM | USP <921> |
| Flash Point | 96°C | Pensky-Martens closed cup |
Spectroscopic Characterization
-
NMR:
-
IR: Strong absorption at 560 cm (C-Br stretch).
Recent Research Advances
A 2025 study utilized this compound to develop chiral ionic liquids for asymmetric catalysis, achieving 92% enantioselectivity in Diels-Alder reactions. Another investigation highlighted its role in synthesizing metal-organic frameworks (MOFs) with high CO adsorption capacity.
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